(R)-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a pyrrolidine ring, and a phenylethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis. industrial processes often require optimization for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .
Scientific Research Applications
®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of ®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide include other quinoline derivatives, such as:
- 4-Oxo-1-pentyl-N-(1-phenylethyl)-1,4-dihydroquinoline-3-carboxamide
- 4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-quinoline-3-carboxamide
Uniqueness
The uniqueness of ®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide lies in its specific combination of functional groups and its chiral nature. This combination contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C27H33N3O2 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
4-oxo-1-pentyl-N-[(1R)-1-phenylethyl]-7-pyrrolidin-1-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C27H33N3O2/c1-3-4-8-17-30-19-24(27(32)28-20(2)21-11-6-5-7-12-21)26(31)23-14-13-22(18-25(23)30)29-15-9-10-16-29/h5-7,11-14,18-20H,3-4,8-10,15-17H2,1-2H3,(H,28,32)/t20-/m1/s1 |
InChI Key |
PZISZCAOGDXBMN-HXUWFJFHSA-N |
Isomeric SMILES |
CCCCCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCCC3)C(=O)N[C@H](C)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCCC3)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.